![molecular formula C10H11NO3 B1349492 2-[Acetyl(methyl)amino]benzoic acid CAS No. 78944-67-9](/img/structure/B1349492.png)

2-[Acetyl(methyl)amino]benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

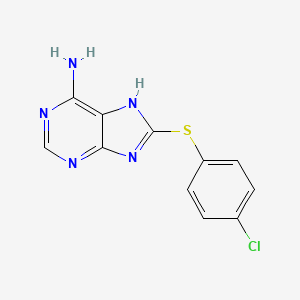

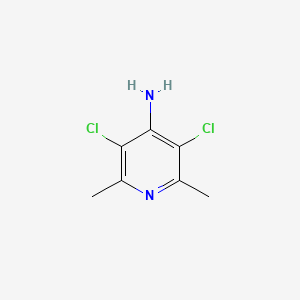

2-[Acetyl(methyl)amino]benzoic acid, also known as N-acetylanthranilic acid (NAA), is a chemical compound that has been widely used in scientific research. It is a derivative of anthranilic acid, which is an important intermediate in the synthesis of various drugs and natural products. NAA has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying various biological processes.

科学的研究の応用

Prodrug Development

2-[Acetyl(methyl)amino]benzoic acid has been utilized in the development of prodrugs. Particularly, its derivatives, as part of a series of water-soluble (benzoyloxy)methyl esters of acetylsalicylic acid (ASA), also known as aspirin, have been synthesized and evaluated. These derivatives contain a nitric oxide (NO)-releasing nitrooxy group and a solubilizing moiety bonded to the benzoyl ring. The aim of these prodrugs is to offer improved water solubility and stability under various pH levels. Upon administration, they are metabolized to release ASA, salicylic acid, related NO-donor benzoic acids, and other minor products. The prodrugs have shown potential in inhibiting platelet aggregation and possessing anti-inflammatory activities with reduced gastrotoxicity compared to ASA, suggesting further clinical applications (Rolando et al., 2013).

Chemical Analysis and Characterization

The compound has also been a subject in chemical analysis studies. Research has been conducted to measure and predict the solubility of 2-acetoxy benzoic acid (a derivative of this compound) in various solvents. Such studies are crucial for understanding the physical and chemical properties of pharmaceutical ingredients, which is essential in drug formulation and development (Hahnenkamp et al., 2010).

Solid Phase Extraction and Preconcentration

The synthesized derivatives of this compound have been employed in solid-phase extraction methods for determining metals like Co, Cu, Ni, Zn, and Cd in environmental and biological samples. The usage of such compounds in flame atomic absorption spectrophotometry (FAAS) enhances sensitivity and selectivity in the detection of these metals, contributing to environmental monitoring and public health safety (Kiran et al., 2007).

Synthesis of Schiff Bases and Biological Activity

This compound has also been used in the synthesis of Schiff base compounds. These compounds have been derived from reactions with aldehydes and ketones and have been subjected to spectroscopic methods for characterization. The synthesized compounds were evaluated for their biological activity against gram-positive and gram-negative bacteria, contributing to the field of antibacterial drug development (Radi et al., 2019).

作用機序

Target of Action

Similar compounds have been known to interact with enzymes involved in amino acid and protein biosynthesis pathways .

Result of Action

Given its potential interaction with enzymes involved in amino acid and protein biosynthesis, it could potentially influence cellular functions and processes related to these pathways .

特性

IUPAC Name |

2-[acetyl(methyl)amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7(12)11(2)9-6-4-3-5-8(9)10(13)14/h3-6H,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOQVAJFXPHUAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=CC=CC=C1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00229395 |

Source

|

| Record name | Benzoic acid, 2-((acetylmethyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78944-67-9 |

Source

|

| Record name | Benzoic acid, 2-((acetylmethyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078944679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-((acetylmethyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Z)-3-chlorobut-2-enyl]-2-methyl-4-oxo-1H-quinoline-6-carboxylic acid](/img/structure/B1349425.png)